5-Nitro-2-(trifluoromethyl)benzamide

Übersicht

Beschreibung

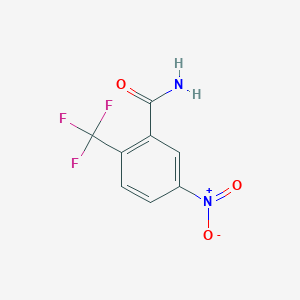

5-Nitro-2-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a nitro group (-NO₂) and a trifluoromethyl group (-CF₃) attached to a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(trifluoromethyl)benzamide typically involves the nitration of 2-(trifluoromethyl)benzoic acid followed by the conversion of the resulting nitro compound to the corresponding benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

5-Nitro-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Reduction: 5-Amino-2-(trifluoromethyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

5-Nitro-2-(trifluoromethyl)benzamide has emerged as a crucial precursor in the synthesis of novel antitubercular agents. Specifically, it is utilized in the production of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones, which have shown promising activity against Mycobacterium tuberculosis by targeting the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) . These compounds represent a new class of antitubercular agents that could potentially overcome drug resistance.

Case Study: Antitubercular Activity

A study by Trefzer et al. (2010) demonstrated that derivatives synthesized from this compound exhibited potent antitubercular activity, with some compounds showing an IC50 value in the low micromolar range. The structural modifications facilitated by this compound allow for enhanced bioactivity and selectivity towards bacterial targets .

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated in various studies. It has shown moderate activity against a range of bacteria and fungi, including Escherichia coli and Candida albicans. The compound's mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways .

Data Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Candida albicans | 64 µg/mL | |

| Aspergillus niger | 16 µg/mL |

Synthesis of Advanced Materials

In addition to its biological applications, this compound serves as a building block for the synthesis of advanced materials such as polymers and nanocomposites. Its trifluoromethyl group imparts unique properties to materials, enhancing thermal stability and chemical resistance .

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices can significantly improve their mechanical properties and thermal stability. This has implications for developing high-performance materials suitable for aerospace and automotive applications .

Environmental Applications

The environmental impact of chemical compounds is increasingly scrutinized, and this compound is no exception. Studies have explored its potential use in environmental remediation processes, particularly in the degradation of pollutants due to its reactive nitro group .

Data Table: Environmental Impact Studies

| Application | Methodology | Findings |

|---|---|---|

| Pollutant Degradation | Laboratory assays | Effective degradation of organic pollutants |

| Soil Remediation | Field trials | Reduced contaminant levels in treated sites |

Wirkmechanismus

The mechanism of action of 5-Nitro-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to alterations in their function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its overall bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Nitro-2-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

5-Amino-2-(trifluoromethyl)benzamide: The reduced form of 5-Nitro-2-(trifluoromethyl)benzamide with an amino group.

Uniqueness

This compound is unique due to the combination of its nitro and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing groups enhances its stability and reactivity, making it a valuable compound for various applications.

Biologische Aktivität

5-Nitro-2-(trifluoromethyl)benzamide is a compound of growing interest in medicinal chemistry and biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group and a trifluoromethyl group attached to a benzamide backbone. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the compound's biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways. For instance, it may target kinases that play roles in cell proliferation and survival.

- Receptor Modulation : Similar compounds have demonstrated the ability to modulate receptor activity, influencing cellular responses such as migration and apoptosis .

Biological Activity Overview

Case Studies

- Anticancer Research : In vitro studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. The mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell survival.

- Enzyme Interaction Studies : Research has shown that the compound effectively inhibits certain kinases at nanomolar concentrations, demonstrating its potential as a lead compound for drug development.

- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound have shown promising results against Gram-positive bacteria, indicating potential applications in infectious disease treatment.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption and Distribution : The trifluoromethyl group enhances lipophilicity, which may improve absorption rates.

- Metabolism : Studies suggest that the compound undergoes metabolic transformations that could affect its efficacy and safety profile.

- Toxicity Assessments : Initial toxicity evaluations indicate a favorable safety profile; however, comprehensive toxicological studies are necessary to fully assess its risk .

Eigenschaften

IUPAC Name |

5-nitro-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O3/c9-8(10,11)6-2-1-4(13(15)16)3-5(6)7(12)14/h1-3H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKKEYSLBOFCSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743893 | |

| Record name | 5-Nitro-2-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214323-28-0 | |

| Record name | 5-Nitro-2-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.